Leukotriene C3 - 77209-77-9

Leukotriene C3

Catalog Number: EVT-445328
CAS Number: 77209-77-9
Molecular Formula: C30H49N3O9S
Molecular Weight: 627.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leukotriene C3 (LTC3) is a potent inflammatory mediator belonging to the leukotriene family of lipid mediators. [, , , , , , , , , , , , , ] It plays a significant role in allergic and inflammatory responses, particularly in asthma and anaphylaxis. [, ] LTC3 is derived from the metabolism of arachidonic acid, a polyunsaturated fatty acid found in cell membranes. [, , , ]

Leukotriene D3

Relevance: Leukotriene D3 is a direct metabolite of Leukotriene C3, playing a crucial role in its metabolic pathway. Studies have shown that L-cysteine enhances the conversion of Leukotriene C3 to Leukotriene D3 while inhibiting further degradation to Leukotriene E3 [].

Leukotriene E3

Relevance: Leukotriene E3 is a downstream metabolite of Leukotriene C3, forming via the Leukotriene D3 pathway []. This highlights the sequential metabolic pathway of Leukotriene C3.

Leukotriene C4

Relevance: Leukotriene C4 is often studied alongside Leukotriene C3 due to their structural similarities and shared metabolic pathways. Research indicates that both are metabolized through similar pathways, involving the formation of Leukotriene D4 and Leukotriene E4 from Leukotriene C4, mirroring the Leukotriene C3 pathway [].

5,8,11-Eicosatrienoic Acid

Compound Description: 5,8,11-Eicosatrienoic acid is a precursor molecule for the synthesis of Leukotriene C3. In the presence of ionophore A23187, rat basophilic leukemia (RBL-1) cells convert 5,8,11-eicosatrienoic acid to Leukotriene C3, along with other leukotrienes like Leukotriene D3 and Leukotriene E3 [].

5,8,11,14,17-Eicosapentaenoic Acid

Compound Description: 5,8,11,14,17-Eicosapentaenoic acid (EPA) is an omega-3 fatty acid. Similar to 5,8,11-Eicosatrienoic acid, EPA can be converted into a series of leukotrienes. RBL-1 cells metabolize EPA into Leukotriene C5, Leukotriene D5, and Leukotriene E5 [].

Leukotrienes C5, D5, and E5

15-Hydroxy-LTC4

Compound Description: This compound is a metabolite of Leukotriene C4 formed via sequential enzymatic reactions involving soybean lipoxygenase I and liver peroxidase [].

Leukotrienes C4 and D4

Compound Description: Similar to their counterparts Leukotriene C3 and D3, both are potent inflammatory mediators [].

Relevance: Their mention alongside Leukotriene C3 underlines the structural similarities and shared metabolic pathways within the leukotriene family []. This emphasizes the interconnected nature of leukotriene research and the broader context surrounding Leukotriene C3.

Overview

Leukotriene C-3 is a member of the leukotriene family, which are biologically active lipid mediators derived from arachidonic acid. These compounds play significant roles in inflammatory responses and various pathophysiological conditions. Leukotriene C-3 is synthesized primarily in immune cells, including macrophages and eosinophils, and is involved in processes such as bronchoconstriction, increased vascular permeability, and recruitment of leukocytes to sites of inflammation.

Source

Leukotriene C-3 is synthesized from arachidonic acid through the action of 5-lipoxygenase and leukotriene C-4 synthase. The biosynthesis of leukotrienes occurs in response to various stimuli, including allergens and pathogens, indicating their role in immune responses .

Classification

Leukotriene C-3 belongs to the class of cysteinyl leukotrienes, which are characterized by the presence of a cysteine residue. It is classified as a potent inflammatory mediator and is part of a larger group that includes leukotriene B-4, leukotriene C-4, and leukotriene D-4 .

Synthesis Analysis

Methods

The synthesis of leukotriene C-3 can be achieved through several methods:

  1. Enzymatic Synthesis: The primary method involves the enzymatic conversion of arachidonic acid via 5-lipoxygenase to produce leukotriene A-4, which is then converted to leukotriene C-3 by the action of glutathione S-transferase .
  2. Chemical Synthesis: Various synthetic routes have been developed to produce leukotriene C-3 in the laboratory. These often involve multi-step processes that include protecting group strategies and specific coupling reactions to construct the complex structure of leukotrienes .

Technical Details

The enzymatic synthesis typically requires the presence of specific cofactors and substrates. For example, the reaction catalyzed by 5-lipoxygenase necessitates molecular oxygen and requires precise conditions to ensure high yields of the desired product .

Molecular Structure Analysis

Structure

Leukotriene C-3 has a complex molecular structure characterized by a long hydrocarbon chain with multiple double bonds and functional groups. Its structure includes a cysteine residue that contributes to its biological activity.

Data

The molecular formula for leukotriene C-3 is C20H32O5SC_{20}H_{32}O_5S, with a molar mass of approximately 384.55 g/mol. The compound features several stereocenters, making its stereochemistry crucial for its biological function .

Chemical Reactions Analysis

Reactions

Leukotriene C-3 undergoes various chemical reactions that are critical for its biological activity:

  1. Conversion to Other Leukotrienes: Leukotriene C-3 can be enzymatically converted into leukotriene D-3 through the action of peptidases.
  2. Interaction with Receptors: It interacts with specific receptors on target cells, leading to downstream signaling pathways that mediate inflammation .

Technical Details

The reactivity of leukotriene C-3 is influenced by its functional groups, which can participate in nucleophilic attacks or form adducts with other biomolecules, thus modulating its activity within biological systems .

Mechanism of Action

Process

Leukotriene C-3 exerts its effects primarily through binding to cysteinyl leukotriene receptors (CysLT1 and CysLT2). This binding triggers a cascade of intracellular signaling pathways that lead to:

  • Increased vascular permeability
  • Bronchoconstriction
  • Recruitment of immune cells to sites of inflammation .

Data

Studies have shown that the activation of these receptors leads to an increase in intracellular calcium levels and activation of protein kinase pathways that further propagate inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

Leukotriene C-3 is typically a colorless or pale yellow liquid at room temperature. It has a relatively low boiling point due to its lipid nature.

Chemical Properties

Key chemical properties include:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: Leukotriene C-3 is sensitive to light and heat, which can lead to degradation or transformation into other compounds.

Relevant analyses often involve high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification and identification in biological samples .

Applications

Scientific Uses

Leukotriene C-3 has several important applications in scientific research:

  1. Inflammation Studies: It serves as a key molecule for studying inflammatory processes in various diseases such as asthma, allergic rhinitis, and autoimmune disorders.
  2. Drug Development: Understanding its mechanism has led to the development of antagonists targeting cysteinyl leukotriene receptors as potential therapeutic agents for managing asthma and other inflammatory diseases .
Biosynthesis Pathways of Leukotriene C-3

Enzymatic Regulation of 5-Lipoxygenase (5-LOX) in LTC₃ Generation

5-Lipoxygenase (5-LOX) is the gateway enzyme in LTC₃ biosynthesis, catalyzing the initial oxygenation and dehydration of the ω-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). Unlike its activity on arachidonic acid (AA), 5-LOX metabolizes EPA to leukotriene A₅ (LTA₅), the direct precursor of LTC₃ [1] [6]. This process involves two sequential reactions:

  • Dioxygenation: Insertion of molecular oxygen at C5 of EPA to form 5(S)-hydroperoxyeicosapentaenoic acid (5-HpEPE).
  • Dehydration: Conversion of 5-HpEPE into the unstable epoxide intermediate LTA₅.

5-LOX activity is tightly regulated by multiple factors:

  • 5-LOX Activating Protein (FLAP): This integral nuclear membrane protein acts as an essential scaffold, facilitating the transfer of EPA to 5-LOX. Pharmacological inhibition of FLAP (e.g., by MK-886) potently suppresses LTA₅/LTC₃ production in intact cells by disrupting this substrate presentation [1] [10].
  • Calcium (Ca²⁺) and ATP: Ca²⁺ promotes the translocation of cytosolic 5-LOX to the perinuclear membrane and enhances its membrane association. ATP acts as an allosteric activator, stabilizing the enzyme structure without hydrolysis [1] [3].
  • Phosphorylation: Site-specific phosphorylation profoundly impacts 5-LOX activity and localization:
  • Phosphorylation at Ser²⁷¹ (by MAPKAPK2) and Ser⁶⁶³ (by ERK2) generally promotes nuclear membrane association and enzymatic activity.
  • Phosphorylation at Ser⁵²³ (by PKA) suppresses activity and inhibits nuclear translocation [1] [3].
  • Redox State & Lipid Peroxides: The catalytic non-heme iron in 5-LOX cycles between ferrous (Fe²⁺, inactive) and ferric (Fe³⁺, active) states. Lipid hydroperoxides (e.g., 5-HpEPE itself) oxidize Fe²⁺ to Fe³⁺, acting as essential priming agents. Cellular reductants like glutathione (GSH) counteract this activation [7].
  • Coactosin-Like Protein (CLP): This F-actin binding protein interacts with the N-terminal β-barrel domain of 5-LOX, enhancing its LTA₅ synthase activity, particularly in the presence of Ca²⁺ and phosphatidylcholine [1] [3].

Table 1: Key Regulators of 5-LOX Activity in LTA₅/LTC₃ Biosynthesis

RegulatorMechanism of ActionImpact on 5-LOX/LTC₃ Pathway
FLAPEPA transfer scaffold at nuclear membraneEssential; Knockout/inhibition ablates LTA₅ synthesis
Ca²⁺Induces 5-LOX translocation & membrane bindingRequired for full activation
ATPAllosteric stabilizationEnhances activity (~2-3 fold)
Phosphorylation (Ser271/Ser663)Promotes membrane associationGenerally activates
Phosphorylation (Ser523)Inhibits translocation/activitySuppresses
Lipid Hydroperoxides (e.g., 5-HpEPE)Oxidize catalytic iron (Fe²⁺ → Fe³⁺)Essential priming; Autocatalytic activation
Reduced Glutathione (GSH)Reduces catalytic iron (Fe³⁺ → Fe²⁺)Suppresses initial activation
CLPBinds 5-LOX, enhances LTA₅ synthase activityPotentiates activity

Transcellular Biosynthesis Mechanisms Involving Leukocyte-Epithelial Crosstalk

LTC₃ synthesis often occurs via transcellular biosynthesis, a cooperative process where intermediates are transferred between different cell types. This is particularly crucial in mucosal tissues like the lung and intestine, where leukocytes (e.g., neutrophils, eosinophils, mast cells) interact closely with epithelial or endothelial cells [4] [5].

Predominant Pathways:1. Leukocyte → Epithelial Cell Shuttle:* Step 1 (Leukocyte): Activated leukocytes (typically myeloid cells rich in 5-LOX/FLAP) generate and release the unstable intermediate LTA₅. For example, eosinophils possess both 5-LOX and 15-LOX, enabling intracellular LTA₅ generation [4].* Step 2 (Epithelial Cell): Neighboring epithelial cells, often expressing LTC₄ Synthase (LTC₄S) but little/no 5-LOX, take up LTA₅ and convert it into LTC₃ via glutathione conjugation. This shuttle is vital in airway inflammation and during pathogen responses at mucosal barriers [4] [5].2. Leukocyte → Platelet Collaboration:* Step 1 (Leukocyte): Leukocytes generate LTA₅.* Step 2 (Platelet): Platelets, expressing high levels of LTC₄S, convert leukocyte-derived LTA₅ into LTC₃. This pathway contributes significantly to vascular inflammation and thrombosis.

Molecular Mediators of Crosstalk: Successful transcellular synthesis relies on soluble signaling molecules facilitating leukocyte recruitment and epithelial activation:

  • Cytokines/Chemokines: IL-1β, TNF-α, and CCL3 secreted by immune cells (potentially in response to stimuli like Salmonella infection [4]) enhance endothelial adhesion molecule expression and epithelial permeability, promoting leukocyte infiltration and contact.
  • Epithelial-Derived Factors: Activated epithelia release IL-6, IL-8, and GM-CSF, further amplifying leukocyte recruitment and activation, creating a feed-forward loop that sustains LTA₅ production and transfer [4] [5]. Polymorphonuclear leukocyte (PMN) migration across epithelia, driven by these signals, transiently disrupts epithelial barrier integrity, potentially facilitating LTA₅ transfer but also requiring rapid resolution mechanisms [5].

Table 2: Key Molecules in Leukocyte-Epithelial Crosstalk for Transcellular LTC₃ Biosynthesis

Molecule CategoryExample MoleculesPrimary Cellular SourceRole in Transcellular LTC₃ Synthesis
Pro-inflammatory CytokinesIL-1β, TNF-α, IL-6Macrophages, Lymphocytes, EpitheliaEnhance endothelial adhesion, epithelial permeability, leukocyte activation; IL-1β/TNF-α blocking reduces PMN migration [4]
ChemokinesIL-8 (CXCL8), CCL3 (MIP-1α)Epithelia, MacrophagesRecruit neutrophils (IL-8), monocytes/macrophages (CCL3); CCL3 blocking reduces PMN migration [4]
Growth FactorsGM-CSFEpithelia, MacrophagesPromotes granulocyte survival and activation
Adhesion MoleculesICAM-1, VCAM-1, SelectinsEndothelia, EpitheliaMediate firm adhesion and transmigration of leukocytes
Barrier ComponentsClaudins (e.g., Claudin-2)EpitheliaRegulate paracellular permeability; Claudin-2 upregulation increases permeability facilitating leukocyte transmigration and potentially intermediate transfer [5]

Glutathione Conjugation Dynamics via LTC₄ Synthase Isoforms

The committed step in LTC₃ biosynthesis is the conjugation of glutathione (GSH; γ-Glu-Cys-Gly) to LTA₅, catalyzed by LTC Synthase enzymes. This reaction forms the tripeptide moiety (cysteinyl-glycine) characteristic of cysteinyl leukotrienes [6] [9].

Enzymes Catalyzing Conjugation:

  • LTC₄ Synthase (LTC₄S): This is the primary and most efficient enzyme for LTC₃ synthesis. It is an 18-kDa homotrimeric integral membrane protein localized predominantly to the perinuclear membrane (endoplasmic reticulum and outer nuclear envelope) of specific cell types, including mast cells, eosinophils, monocytes, and endothelial cells [1] [6] [9]. LTC₄S belongs to the MAPEG superfamily (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism). It demonstrates remarkable substrate flexibility, efficiently utilizing both LTA₄ and LTA₅ as epoxide substrates, although kinetic parameters (Km, Vmax) may differ slightly. Its expression is often regulated transcriptionally by inflammatory stimuli.
  • Microsomal Glutathione S-Transferase 2 and 3 (MGST2, MGST3): These enzymes, also MAPEG members, possess secondary LTC Synthase activity. They are constitutively expressed in many tissues, including epithelia and the central nervous system. While they can conjugate GSH to LTA₄/LTA₅, their catalytic efficiency (Vmax/Km) is significantly lower (typically 5-10% under physiological conditions) compared to LTC₄S [1] [6]. MGST2 and MGST3 function as homotrimers and are also localized to the ER and outer nuclear membrane.

Conjugation Reaction and Specificity:

  • LTC₄S/MGSTs catalyze the nucleophilic attack of the thiol group of GSH on the C6 position of the unstable epoxide ring of LTA₅.
  • This results in the formation of a thioether bond, creating LTC₃ (5(S)-hydroxy-6(R)-S-glutathionyl-7,9,14,17-cis,11-trans-eicosapentaenoic acid).
  • The enzyme shows absolute stereoselectivity for the 6R enantiomer of the epoxide LTA₅, producing only the biologically active 6R-S-conjugated isomer of LTC₃ [6] [9].
  • Glutathione concentration within the nuclear envelope/ER compartment critically influences the rate of LTC₃ synthesis. Depletion of cellular GSH severely impairs LTC₃ production.

Kinetic Considerations:

  • LTC₄S exhibits a lower Km for LTA₄ (~20 µM) compared to LTA₅ (~40-50 µM), indicating higher affinity for the AA-derived epoxide. However, its Vmax for both substrates is high, making it efficient for LTC₃ synthesis when LTA₅ is available [6] [9].
  • MGST2/3 have higher Km values for both epoxides and lower Vmax, making them less efficient contributors under most physiological conditions, though potentially significant in cells lacking LTC₄S.

Table 3: Enzymes Catalyzing Glutathione Conjugation to LTA₅ (LTC₃ Synthesis)

EnzymeStructurePrimary Cellular ExpressionSubcellular LocalizationCatalytic Efficiency (LTA₅)Key Characteristics
LTC₄ Synthase (LTC₄S)Homotrimer (MAPEG)Mast cells, Eosinophils, Monocytes/Macrophages, EndotheliaPerinuclear Membrane (ER/ONM)High (Lower Km than MGSTs; High Vmax)Primary physiological LTC₃ synthase; Inducible by inflammation
Microsomal GST2 (MGST2)Homotrimer (MAPEG)Ubiquitous (Higher in liver, kidney, brain, epithelia)Perinuclear Membrane (ER/ONM)Low-Moderate (Higher Km; Lower Vmax)Constitutive expression; Secondary LTC₃ synthase activity
Microsomal GST3 (MGST3)Homotrimer (MAPEG)Ubiquitous (Higher in adrenal, heart, brain)Perinuclear Membrane (ER/ONM)Low-Moderate (Higher Km; Lower Vmax)Constitutive expression; Secondary LTC₃ synthase activity

Compartmentalization of Biosynthetic Machinery in Nuclear Envelope vs. Cytosol

The biosynthesis of LTC₃ is not a diffuse cytoplasmic process but is highly compartmentalized, primarily occurring at the perinuclear envelope [1] [3] [6]. This spatial organization is crucial for efficient substrate channeling and regulation.

Key Components and Their Compartmentalization:

  • 5-LOX: In resting cells, 5-LOX exhibits a dual distribution: predominantly nucleoplasmic in some cells (e.g., alveolar macrophages, monocytes) and cytosolic in others (e.g., neutrophils). Upon cell activation (elevated Ca²⁺), cytosolic 5-LOX rapidly translocates to the perinuclear envelope. Nuclear 5-LOX also concentrates at the inner nuclear membrane. This translocation is mediated by its N-terminal β-barrel domain (C2-like domain) interacting with phosphatidylcholine (PC) and integral membrane proteins [1] [3].
  • FLAP: This protein is constitutively embedded in the outer nuclear membrane (ONM) and the endoplasmic reticulum (ER) membrane. It acts as the docking site for translocated 5-LOX. FLAP's localization defines the primary site of the initial 5-LOX reactions (5-HpEPE and LTA₅ formation) [1] [10].
  • cPLA₂α: Cytosolic phospholipase A₂α releases EPA from nuclear membrane phospholipids. Upon activation (Ca²⁺-dependent translocation, phosphorylation), cPLA₂α translocates to the perinuclear envelope, providing the substrate (free EPA) directly to the 5-LOX/FLAP complex [1] [6].
  • LTC₄S (and MGST2/3): These conjugating enzymes are integral membrane proteins constitutively localized to the ER and the outer nuclear membrane (ONM), precisely where FLAP and activated 5-LOX reside. This colocalization allows for the immediate conjugation of GSH to the newly synthesized and highly unstable LTA₅ epoxide before it diffuses away or undergoes non-enzymatic hydrolysis [1] [6] [9].
  • Coactosin-Like Protein (CLP): This cytosolic protein interacts with 5-LOX, particularly during its membrane association phase at the perinuclear region, enhancing its activity [1] [3].

Functional Significance of Perinuclear Compartmentalization:

  • Substrate Channeling: The close physical proximity of cPLA₂α (releasing EPA), FLAP (presenting EPA), 5-LOX (converting EPA to LTA₅), and LTC₄S (conjugating LTA₅ to GSH) creates a dedicated metabolic channel. This minimizes diffusion losses of intermediates (especially unstable LTA₅), increases reaction efficiency, and protects intermediates from competing enzymatic pathways or non-specific degradation [1] [6].
  • Regulated Access: The translocation of soluble components (5-LOX, cPLA₂α) to the nuclear membrane acts as a critical regulatory switch. Only upon appropriate cellular stimulation (e.g., receptor ligation leading to Ca²⁺ flux and kinase activation) is the fully functional enzyme complex assembled, preventing inappropriate LTC₃ production [1] [3].
  • Nuclear Signaling: LTC₃, synthesized at the nuclear envelope, may potentially influence nuclear receptors or gene expression directly, although this area requires further investigation. Furthermore, the nuclear envelope localization facilitates the rapid export of LTC₃ via transporters like MRP1 (ABCC1), also localized to this compartment, for extracellular signaling [9].

Contrast with Cytosolic Enzymes: While the initial trigger (cPLA₂α activation) and some regulatory events (phosphorylation) may start in the cytosol, the core enzymatic reactions (LOX activation, LTA₅ synthesis, GSH conjugation) are membrane-bound events concentrated at the perinuclear envelope. Enzymes primarily restricted to the cytosol (e.g., LTA₄ Hydrolase, which metabolizes LTA₄/LTA₅ to LTB₄/LTB₅) are effectively excluded from the LTC₃ synthesis compartment unless involved in transcellular pathways [1] [6].

Table 4: Compartmentalization of LTC₃ Biosynthetic Machinery

ComponentResting State LocalizationActivated State LocalizationRole in LTC₃ SynthesisAnchoring/Recruitment Mechanism
cPLA₂αCytosol, NucleoplasmPerinuclear Envelope (ONM/ER)Releases EPA from phospholipidsCa²⁺-dependent C2 domain binding to PC membranes
5-LOXCytosol and/or NucleoplasmPerinuclear Envelope (ONM/ER)Converts EPA → 5-HpEPE → LTA₅Ca²⁺/PC binding via N-terminal β-barrel; FLAP binding
FLAPPerinuclear Envelope (ONM/ER)ConstitutiveEPA transfer scaffold for 5-LOXIntegral membrane protein (3 TM domains)
LTC₄SPerinuclear Envelope (ONM/ER)ConstitutiveConjugates GSH to LTA₅ → LTC₃Integral membrane protein (4 TM domains, MAPEG)
MGST2/3Perinuclear Envelope (ONM/ER)ConstitutiveSecondary LTC₃ Synthase activityIntegral membrane protein (MAPEG)
Glutathione (GSH)Cytosol, Nucleus, MitochondriaCytosol, Nucleus, Perinuclear CompartmentNucleophile conjugated to LTA₅Transported into compartments; Concentration-dependent
CLPCytosol (F-actin associated)Perinuclear RegionEnhances 5-LOX LTA₅ synthase activityInteraction with 5-LOX N-terminal domain
  • Leukotriene C₃ (LTC₃)
  • Eicosapentaenoic Acid (EPA)
  • 5(S)-Hydroperoxyeicosapentaenoic Acid (5-HpEPE)
  • Leukotriene A₅ (LTA₅)
  • Glutathione (GSH; γ-Glu-Cys-Gly)
  • Leukotriene A₄ (LTA₄) (comparative reference)
  • Leukotriene C₄ (LTC₄) (comparative reference)
  • 5-Hydroxyeicosatetraenoic Acid (5-HETE) (comparative reference)
  • Arachidonic Acid (AA) (comparative reference)
  • Adenosine Triphosphate (ATP)
  • Calcium ions (Ca²⁺)

Properties

CAS Number

77209-77-9

Product Name

Leukotriene C-3

IUPAC Name

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid

Molecular Formula

C30H49N3O9S

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1

InChI Key

AIJDQMYBRDJHHT-SJYCEDLTSA-N

SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

5-hydroxy-6-S-glutathionyl-7,9,11-eicosatrienoic acid
leukotriene C-3
leukotriene C3

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.